

Mahanimbine: A Technical Guide to its Traditional Ayurvedic Uses and Modern Scientific Validation

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Compound of Interest

Compound Name: Mahanimbine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mahanimbine, a prominent carbazole alkaloid isolated from the leaves of *Murraya koenigii* (L.) Spreng, commonly known as the curry tree, holds a significant place in traditional Ayurvedic medicine. In Ayurveda, the plant is referred to as 'Krishnanimba' and has been utilized for centuries to treat a wide array of ailments.^[1] While traditional knowledge attributes therapeutic properties to the whole plant, modern research has increasingly focused on isolating and characterizing its bioactive constituents, such as **mahanimbine**, to validate and understand the mechanisms behind its ethnobotanical uses. This technical guide provides an in-depth overview of the traditional Ayurvedic applications of *Murraya koenigii* and the associated scientific evidence for the therapeutic potential of its key alkaloid, **mahanimbine**. The content herein is intended for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, detailed experimental protocols, and visualizations of molecular pathways to facilitate further investigation and therapeutic innovation.

Traditional Uses in Ayurvedic Medicine

In the Ayurvedic system of medicine, various parts of the *Murraya koenigii* tree, including the leaves, roots, bark, and fruits, are used for their medicinal properties. The leaves, which are a rich source of **mahanimbine**, are particularly valued.

Key Traditional Applications:

- **Digestive Ailments:** The leaves are traditionally used as a stomachic, carminative, and antiemetic. They are employed to improve appetite and digestion, and to treat conditions like diarrhea, dysentery, and flatulence.[\[2\]](#)[\[3\]](#)
- **Metabolic Disorders:** *Murraya koenigii* leaves are widely used in the traditional management of diabetes.[\[3\]](#)[\[4\]](#)[\[5\]](#) Ayurvedic practitioners have long recommended their consumption to regulate blood sugar levels.
- **Inflammatory Conditions:** The plant is used to alleviate inflammation, itching, and body aches.[\[1\]](#)[\[4\]](#)[\[6\]](#) The roots and leaves are prepared in various forms to be applied externally or taken internally for their anti-inflammatory effects.
- **Wound Healing and Skin Conditions:** External applications of leaf extracts are used for bruises, eruptions, and to promote the healing of fresh cuts.[\[2\]](#)[\[4\]](#)
- **Hair Care:** A well-known traditional use is as a hair tonic to stimulate hair growth and maintain natural hair color.
- **Other Uses:** The plant has also been traditionally used as a febrifuge (to reduce fever), an analgesic (pain reliever), and for treating piles and snakebites.[\[1\]](#)[\[2\]](#)[\[7\]](#)

Quantitative Data on Mahanimbine and its Bioactivities

Modern scientific investigations have sought to quantify the concentration of **mahanimbine** in *Murraya koenigii* and evaluate its potency in various experimental models that align with its traditional uses.

Table 1: Mahanimbine Content in *Murraya koenigii* Leaves

Geographic Location	Altitude (meters)	Mahanimbine Content ($\mu\text{g/g}$ of dry leaf)	Reference
Andhra Pradesh	-	507.2 (in ethyl acetate extract)	[8]
Nagaland	1400	17.09 - 21.09	[9]
Arunachal Pradesh	700	13.76 - 16.76	[9]
Kolkata	9	9.71 - 10.89	[9]

Table 2: In Vivo Anti-Diabetic and Anti-Hyperlipidemic Activity of Mahanimbine

Experimental Model	Animal	Dosage	Duration	Key Findings	Reference
Streptozotocin-induced diabetic rats	Wistar rats	50 mg/kg (i.p.)	30 days (single weekly dose)	Significant reduction in fasting blood glucose, total cholesterol, triglycerides, LDL, and VLDL. Significant increase in HDL.	[3] [10] [11]
Streptozotocin-induced diabetic rats	Wistar rats	100 mg/kg (i.p.)	30 days (single weekly dose)	Significant reduction in fasting blood glucose, total cholesterol, triglycerides, LDL, and VLDL. Significant increase in HDL.	[3] [10] [11]

High-fat diet-induced obese mice	Male mice	2 mg/kg and 4 mg/kg (daily)	12 weeks	Prevented hyperlipidemia and fat accumulation. Improved glucose clearance and upregulated insulin-responsive genes.	[12] [13]
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Table 3: In Vitro Bioactivities of Mahanimbine

Assay	Cell Line / Enzyme	Concentration	Key Findings	Reference
Glucose Utilization	3T3-L1 adipocytes	1 mM	Glucose utilization was almost equivalent to the positive control (1 μ M insulin).	[4] [6] [14]
α -Amylase Inhibition	Porcine pancreatic α -amylase	-	Appreciable inhibitory effect.	[3] [10]
α -Glucosidase Inhibition	Yeast α -glucosidase	-	Weak inhibitory effect compared to acarbose.	[3] [10]
Cytotoxicity (Anti-cancer)	Capan-2 and SW1190 (Pancreatic cancer)	IC50: 3.5 μ M	Inhibition of cell proliferation.	[1] [15]
Cytotoxicity (Anti-cancer)	A549 (Lung cancer)	-	Restrained cell growth by activating intrinsic apoptotic pathways.	[7]
Cytotoxicity (Anti-cancer)	MCF-7 (Breast cancer)	IC50: 14 μ M	Induced apoptosis.	[16] [17] [18]

Detailed Experimental Protocols

Protocol 1: Extraction and Isolation of Mahanimbine from *Murraya koenigii* Leaves

This protocol is based on methodologies described in the literature for the efficient extraction and isolation of carbazole alkaloids.[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)

- Preparation of Plant Material:
 - Collect fresh leaves of *Murraya koenigii* and wash them thoroughly.
 - Shade-dry the leaves until brittle.
 - Grind the dried leaves into a fine powder and sieve through a 100 ASTM mesh.
 - Store the powdered material in an airtight container in a cool, dark place.
- Soxhlet Extraction:
 - Place 100 g of the dried leaf powder into a thimble.
 - Perform continuous hot percolation in a Soxhlet apparatus with petroleum ether (60-80°C) for 6-8 hours to defat the material.
 - Discard the petroleum ether extract. Air-dry the defatted plant material.
 - Subsequently, extract the defatted powder with 95% ethanol for 8-10 hours or until the eluting solvent is colorless.
- Acid-Base Partitioning for Alkaloid Isolation:
 - Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
 - Digest the residue with 5% hydrochloric acid (HCl) and filter. The alkaloids will form water-soluble salts in the acidic aqueous phase.
 - Wash the acidic solution with dichloromethane to remove neutral and acidic impurities. Discard the organic layer.
 - Adjust the pH of the acidic aqueous solution to ~9-10 with ammonium hydroxide to precipitate the free alkaloids.
 - Extract the basified solution multiple times with chloroform.

- Pool the chloroform layers, wash with distilled water until neutral, and dry over anhydrous sodium sulfate.
- Concentrate the chloroform extract under reduced pressure to yield the crude alkaloid mixture.
- Chromatographic Purification:
 - Subject the crude alkaloid mixture to column chromatography on silica gel (60-120 mesh).
 - Elute the column with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether.
 - Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether:chloroform (1:1).
 - Combine fractions showing a prominent spot corresponding to **mahanimbine**.
 - Further purify the combined fractions by recrystallization or preparative TLC to obtain pure **mahanimbine**.

Protocol 2: Induction of Diabetes in Rats using Streptozotocin (STZ)

This protocol is a standard method for inducing Type 1 diabetes in rodent models to test anti-diabetic agents like **mahanimbine**.^{[3][23][24][25][26][27]}

- Animal Handling:
 - Use adult male Wistar rats (150-200 g).
 - Acclimatize the animals for at least one week with standard pellet diet and water ad libitum.
 - Fast the rats overnight before STZ injection.
- Preparation and Administration of STZ:

- Prepare a fresh solution of STZ in 0.1 M cold citrate buffer (pH 4.5).
- Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 45-60 mg/kg body weight.
- Confirmation of Diabetes:
 - After 72 hours of STZ injection, collect blood from the tail vein.
 - Measure blood glucose levels using a glucometer.
 - Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and are selected for the study.
- Experimental Groups and Treatment:
 - Divide the diabetic animals into groups:
 - Group I: Normal control (non-diabetic, vehicle-treated).
 - Group II: Diabetic control (diabetic, vehicle-treated).
 - Group III: Diabetic + **Mahanimbine** (e.g., 50 mg/kg).
 - Group IV: Diabetic + **Mahanimbine** (e.g., 100 mg/kg).
 - Group V: Diabetic + Glibenclamide (standard drug).
 - Administer the respective treatments (e.g., once weekly for 30 days) and monitor blood glucose and lipid profiles at regular intervals.

Protocol 3: In Vitro Glucose Utilization Assay in 3T3-L1 Adipocytes

This assay is used to assess the direct effect of a compound on glucose uptake in insulin-sensitive cells.[\[4\]](#)[\[6\]](#)[\[9\]](#)[\[14\]](#)

- Cell Culture and Differentiation:

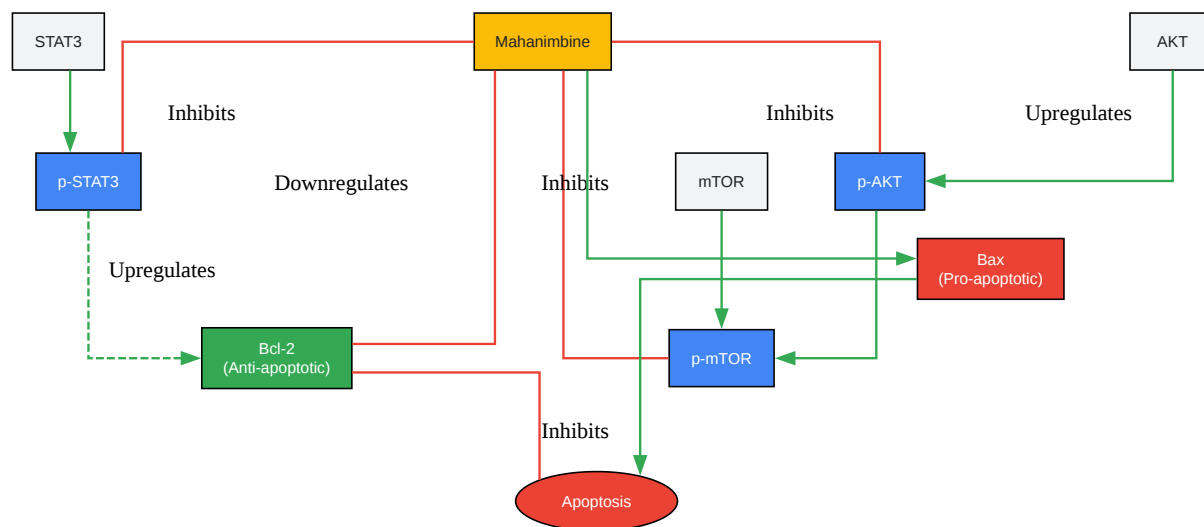
- Culture 3T3-L1 pre-adipocytes in DMEM with 10% FBS.
- Induce differentiation into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.
- Glucose Utilization Assay:
 - Seed mature 3T3-L1 adipocytes in a 96-well plate.
 - Wash the cells with Krebs-Ringer phosphate buffer.
 - Treat the cells with various concentrations of **mahanimbine** (e.g., 25 μ M to 1 mM) in the presence of 2-deoxy-D- 3 H]glucose for a defined period (e.g., 1 hour). Use insulin (e.g., 1 μ M) as a positive control.
 - Terminate the glucose uptake by washing the cells with ice-cold PBS.
 - Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
 - Calculate the glucose utilization as a percentage of the untreated control.

Signaling Pathways and Molecular Mechanisms

Mahanimbine exerts its therapeutic effects by modulating key signaling pathways involved in cell survival, apoptosis, and metabolism.

Anti-Cancer Activity: Apoptosis Induction in Pancreatic Cancer Cells

Mahanimbine has been shown to induce apoptosis in pancreatic cancer cells by inhibiting pro-survival pathways like AKT/mTOR and STAT3.[\[1\]](#)[\[15\]](#)

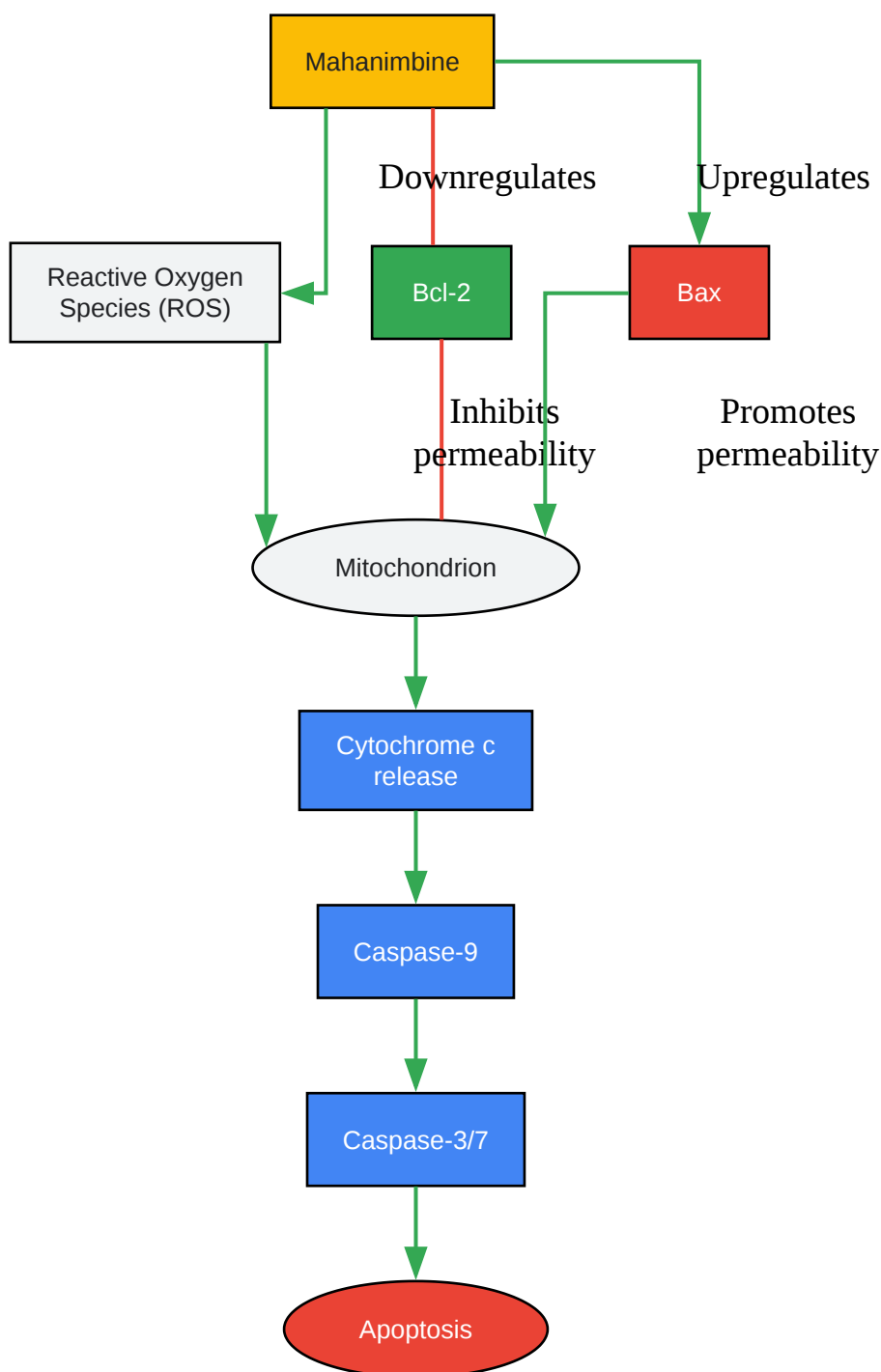


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Caption: **Mahanimbine**-induced apoptosis in pancreatic cancer cells.

Anti-Cancer Activity: Intrinsic Apoptotic Pathway in Breast Cancer Cells

In breast cancer cells, **mahanimbine** induces apoptosis through the mitochondrial (intrinsic) pathway, characterized by the generation of reactive oxygen species (ROS) and activation of caspases.^{[16][17]}

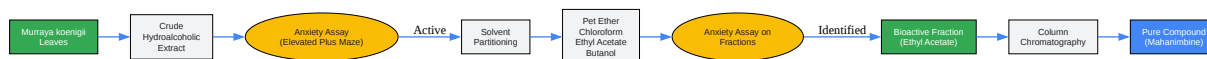


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Caption: **Mahanimbine**'s role in the intrinsic apoptotic pathway.

Experimental Workflow: Bioactivity-Guided Isolation

The identification of **mahanimbine** as a key anxiolytic component of *Murraya koenigii* is an example of a bioactivity-guided isolation workflow.[13][22]



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Caption: Workflow for bioactivity-guided isolation of **mahanimbine**.

Conclusion

The traditional use of *Murraya koenigii* in Ayurvedic medicine for conditions such as diabetes, inflammation, and digestive issues is strongly supported by modern scientific research focused on its primary carbazole alkaloid, **mahanimbine**. The quantitative data from in vivo and in vitro studies demonstrate **mahanimbine**'s potent anti-diabetic, anti-hyperlipidemic, and anti-cancer properties. The elucidation of its molecular mechanisms, particularly its ability to modulate critical signaling pathways like AKT/mTOR and induce apoptosis, provides a solid foundation for its development as a therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and harness the potential of **mahanimbine**. Continued research, focusing on clinical validation, bioavailability, and dosage optimization, is crucial to translate the rich traditional knowledge of this medicinal plant into novel, evidence-based therapies for a range of metabolic and proliferative diseases.

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